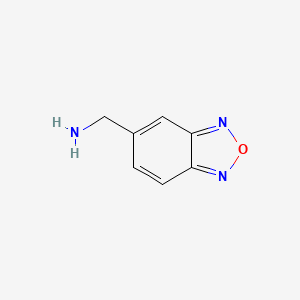

2,1,3-Benzoxadiazole-5-methanamine

説明

2,1,3-Benzoxadiazole-5-methanamine is a significant compound known for its unique chemical and biological properties. It has garnered attention in various fields due to its versatile applications, particularly in organic optoelectronics and as a fluorogenic reagent for biochemical analysis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-methanamine typically involves the reduction of the N-oxide group using triphenylphosphine in xylene, yielding the heterocycle 2,1,3-benzoxadiazole. This is followed by selective bromination at positions 4 and 7 to obtain 4,7-dibromo-2,1,3-benzoxadiazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

化学反応の分析

Types of Reactions: 2,1,3-Benzoxadiazole-5-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole core.

Substitution: Halogenation and other substitution reactions are common, particularly at the 4 and 7 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation often employs reagents like bromine or chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules for specific applications .

科学的研究の応用

Fluorescent Probes in Biological Systems

2,1,3-Benzoxadiazole-5-methanamine has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. Its ability to emit light in the visible spectrum makes it suitable for applications in biological imaging and detection of biomolecules.

Case Study:

In a study examining the photophysical properties of benzoxadiazole derivatives, it was found that modifications to the benzoxadiazole structure could enhance fluorescence intensity and stability in biological environments . These properties are crucial for developing advanced imaging techniques in cellular biology.

Antimicrobial and Anticancer Agents

The compound has shown promise as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific molecular targets within cells, potentially disrupting essential biological processes.

Mechanism of Action:

- The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.

- The benzoxadiazole moiety may interact with nucleic acids (DNA/RNA), leading to cytotoxic effects .

Case Study:

Research has demonstrated that derivatives of benzoxadiazole exhibit significant activity against various cancer cell lines. For instance, compounds modified with different substituents showed enhanced cytotoxicity compared to the parent compound .

Material Science Applications

Due to its unique chemical structure, this compound is also utilized in the development of advanced materials such as polymers and dyes. Its incorporation into polymer matrices can enhance optical properties.

Data Table: Applications in Material Science

| Application Type | Description | Examples |

|---|---|---|

| Polymers | Used as a building block for luminescent polymers | Polymeric films for OLEDs |

| Dyes | Acts as a chromophore in dye formulations | Dyes for textiles and coatings |

| Sensors | Employed in sensor technology | Fluorescent sensors for environmental monitoring |

作用機序

The mechanism of action of 2,1,3-Benzoxadiazole-5-methanamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with specific proteins and enzymes, altering their fluorescence properties, which can be used to monitor biological processes.

Pathways Involved: It participates in intramolecular charge transfer (ICT) states, which are crucial for its function as a fluorophore in biological and chemical applications.

類似化合物との比較

2,1,3-Benzothiadiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

2,1,3-Benzoselenadiazole: This variant includes a selenium atom and is used in dye-sensitized solar cells.

Uniqueness: 2,1,3-Benzoxadiazole-5-methanamine is unique due to its strong electron affinity and good coplanarity, making it an excellent electron acceptor in organic semiconductor synthesis. Its versatility in various applications, from biochemical analysis to industrial optoelectronics, sets it apart from its analogs .

生物活性

2,1,3-Benzoxadiazole-5-methanamine is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This benzoxadiazole derivative has been studied for its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 202.21 g/mol

- Structure : The compound features a benzoxadiazole core with an amine functional group, which is critical for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | 32 µg/mL |

| Escherichia coli | Gram-negative bacteria | 64 µg/mL |

| Candida albicans | Fungal pathogen | 128 µg/mL |

The compound's selective action against Gram-positive bacteria suggests a mechanism that may involve disruption of bacterial cell wall synthesis or function .

2. Anticancer Activity

Various studies have explored the cytotoxic effects of benzoxadiazole derivatives on cancer cells. The following table summarizes findings related to the compound's activity against different cancer cell lines:

| Cancer Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant cytotoxicity |

| A549 (Lung) | 20.5 | Moderate cytotoxicity |

| HepG2 (Liver) | 18.0 | Significant cytotoxicity |

The structure-activity relationship indicates that modifications to the benzoxadiazole ring can enhance or diminish its anticancer properties, suggesting avenues for further drug development .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory potential. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating a possible mechanism through which it could be used to treat inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cell growth.

- DNA Interaction : Some studies suggest that benzoxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of benzoxadiazole derivatives demonstrated that the introduction of an amine group significantly enhanced the antimicrobial activity against Bacillus subtilis while maintaining low toxicity towards human cells .

- Cytotoxicity Assessment : In a comparative analysis of various benzoxadiazole derivatives, it was found that modifications at the nitrogen atom in the side chain increased the cytotoxic effects on MCF-7 breast cancer cells by up to 50% compared to unmodified compounds .

特性

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBQXDAJQLKGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297474 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321330-19-2 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。